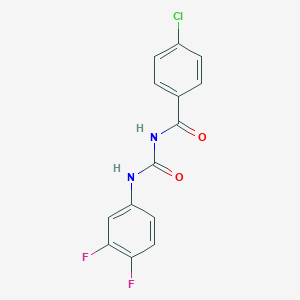![molecular formula C22H18F3NO3 B284255 N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284255.png)
N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide, commonly known as PTB or PTB-B, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PTB-B belongs to the class of benzamide derivatives and is known for its ability to modulate the activity of certain enzymes and receptors in the body.
Mecanismo De Acción
PTB-B acts as an inhibitor of the PI3K/Akt signaling pathway, which is a key regulator of cell survival and proliferation. It binds to the ATP-binding site of PI3K and prevents its activation, thereby inhibiting downstream signaling pathways. This leads to decreased cell proliferation and increased apoptosis, which is beneficial in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
PTB-B has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PTB-B in lab experiments is its specificity for the PI3K/Akt pathway, which allows for targeted inhibition of this pathway. However, one limitation is that its effects may vary depending on the specific cell type and experimental conditions used.
Direcciones Futuras
There are several potential future directions for research on PTB-B. One area of interest is its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Another area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease, due to its ability to modulate the activity of GSK-3β. Additionally, further studies are needed to better understand the pharmacokinetics and toxicity of PTB-B in vivo.
Métodos De Síntesis
The synthesis of PTB-B involves several steps, including the reaction of 2-phenoxyethanol with 2,5-difluoro-4-nitrobenzoyl chloride followed by reduction with sodium borohydride. The resulting intermediate is then reacted with 4-amino-3-(trifluoromethyl)phenol to yield PTB-B.
Aplicaciones Científicas De Investigación
PTB-B has been studied extensively for its potential therapeutic applications in various fields of research, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to modulate the activity of several enzymes and receptors, including PI3K, Akt, and GSK-3β, which are involved in various cellular processes such as cell proliferation, apoptosis, and differentiation.
Propiedades
Fórmula molecular |
C22H18F3NO3 |
|---|---|
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C22H18F3NO3/c23-22(24,25)17-11-12-20(29-14-13-28-18-9-5-2-6-10-18)19(15-17)26-21(27)16-7-3-1-4-8-16/h1-12,15H,13-14H2,(H,26,27) |
Clave InChI |
SQTFQHUCLFHFEC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OCCOC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OCCOC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[3,5-bis(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea](/img/structure/B284181.png)



![N-[(2,4-difluorophenyl)carbamoyl]-2,2,2-trifluoroacetamide](/img/structure/B284187.png)


